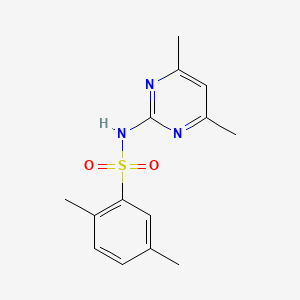
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide, also known as DQA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is commonly found in many natural products and synthetic compounds. DQA has been found to possess a range of interesting properties, including its ability to act as a chelating agent, an antioxidant, and an inhibitor of various enzymes.
作用機序
The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the scavenging of free radicals. Studies have shown that 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide is able to bind to the active site of enzymes and inhibit their activity, leading to a reduction in the production of various metabolites and the inhibition of various cellular processes. 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to scavenge free radicals and protect against oxidative stress, which may contribute to its potential as an antioxidant and as a treatment for various diseases associated with oxidative damage.
Biochemical and Physiological Effects
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to have a range of biochemical and physiological effects, including its ability to inhibit the activity of various enzymes and to scavenge free radicals. Studies have shown that 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide is able to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to scavenge free radicals and protect against oxidative stress, which may contribute to its potential as an antioxidant and as a treatment for various diseases associated with oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one of the limitations of using 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide. One area of research that is particularly promising is the development of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide-based anticancer agents. Studies have shown that 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. Another area of research that is promising is the development of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide-based antioxidants and enzyme inhibitors for the treatment of various diseases associated with oxidative damage and enzyme dysfunction. Overall, there is still much to be learned about the potential applications of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide in various fields of scientific research, and further research is needed to fully explore its potential.
合成法
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide is a relatively straightforward process that involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to yield 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide. This method has been widely used in the synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide and has been found to be efficient and reliable.
科学的研究の応用
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to have a range of potential applications in various fields of scientific research. One of the most promising applications of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
In addition to its potential as an anticancer agent, 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has also been studied for its potential as an antioxidant and as an inhibitor of various enzymes. Studies have shown that 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has the ability to scavenge free radicals and protect against oxidative stress, making it a potential candidate for the treatment of various diseases associated with oxidative damage. 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)8-13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFPIXKKFBXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)


![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)





![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
